Cas no 28166-06-5 (2-Nitro-4-azidofluorobenzene)

2-Nitro-4-azidofluorobenzene is a fluorinated aromatic compound featuring both nitro and azido functional groups, making it a versatile intermediate in organic synthesis and photochemistry. The presence of the electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution reactions, while the azido group allows for photochemical or thermal decomposition, enabling applications in crosslinking and click chemistry. The fluorine substituent further increases electrophilicity, improving selectivity in substitution reactions. This compound is particularly useful in the development of photoaffinity labeling probes, polymer modification, and materials science research. Its stability under standard conditions ensures reliable handling, though precautions are necessary due to the potential explosivity of azido groups.
2-Nitro-4-azidofluorobenzene structure
2-Nitro-4-azidofluorobenzene structure
Product name:2-Nitro-4-azidofluorobenzene
CAS No:28166-06-5
MF:C6H3N4O2F
MW:182.11202
MDL:MFCD00036215
CID:286971
PubChem ID:93121

2-Nitro-4-azidofluorobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-azido-1-fluoro-2-nitro-
    • 4-FLUORO-3-NITROPHENYL AZIDE
    • FNPA
    • FNPA [4-Fluoro-3-nitrophenyl azide]
    • 1-(4-fluoro-3-nitrophenyl)triaza-1,2-dien-2-ium
    • 4-azido-1-fluoro-2-nitrobenzene
    • NSC 266503
    • FNPA [4-Fluoro-3-nitrophenyl azide]
    • P4GC2WH2NP
    • CCRIS 4108
    • NSC266503
    • 4-Fluoro-3-nitro-phenylazide
    • 4-azido-1-fluoro-2-nitro-benzene
    • DTXSID90950909
    • EN300-247875
    • Benzene, 1-azido-4-fluoro-3-nitro-
    • BRN 1971081
    • Benzene, 4-azido-1-fluoro-2-nitro-
    • 28166-06-5
    • AKOS006229839
    • NS00050474
    • FT-0618490
    • EINECS 248-878-6
    • SCHEMBL14342751
    • BENZENE,1-AZIDO-4-FLUORO-2-NITRO-
    • 1-Azido-4-fluoro-3-nitrobenzene
    • MFCD00036215
    • NSC-266503
    • AKOS015889252
    • 4-FLUORO-3-NITROPHENYLAZIDE
    • DB-229102
    • 2-Nitro-4-azidofluorobenzene
    • MDL: MFCD00036215
    • Inchi: InChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H
    • InChI Key: VCTBSHQJICJJFV-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 182.024004g/mol
  • Surface Charge: 0
  • XLogP3: 2.8
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 182.024004g/mol
  • Monoisotopic Mass: 182.024004g/mol
  • Topological Polar Surface Area: 60.2Ų
  • Heavy Atom Count: 13
  • Complexity: 248
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Melting Point: 54-55 ºC (ethyl acetate )
  • Flash Point: 113 °C
  • PSA: 91.9

2-Nitro-4-azidofluorobenzene Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:1325
  • Hazard Category Code: 5-11-23/24/25
  • Safety Instruction: 36/37/39-45
  • RTECS:CY6620000
  • Hazardous Material Identification: Xi T F
  • PackingGroup:III
  • HazardClass:4.1

2-Nitro-4-azidofluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-271078-2.5g
4-azido-1-fluoro-2-nitrobenzene
28166-06-5 95%
2.5g
$1892.0 2023-02-28
abcr
AB112464-100 mg
4-Fluoro-3-nitrophenyl azide; .
28166-06-5
100 mg
€209.10 2023-07-20
Enamine
EN300-271078-0.1g
4-azido-1-fluoro-2-nitrobenzene
28166-06-5 95%
0.1g
$313.0 2023-02-28
Enamine
EN300-271078-0.25g
4-azido-1-fluoro-2-nitrobenzene
28166-06-5 95%
0.25g
$446.0 2023-02-28
Enamine
EN300-247875-1g
4-azido-1-fluoro-2-nitrobenzene
28166-06-5 95%
1g
$649.0 2023-09-15
1PlusChem
1P00C2NA-100mg
4-FLUORO-3-NITROPHENYL AZIDE
28166-06-5
100mg
$172.00 2024-05-07
Enamine
EN300-247875-2.5g
4-azido-1-fluoro-2-nitrobenzene
28166-06-5 95%
2.5g
$1272.0 2024-06-19
Enamine
EN300-271078-0.05g
4-azido-1-fluoro-2-nitrobenzene
28166-06-5 95%
0.05g
$210.0 2023-02-28
Enamine
EN300-271078-1.0g
4-azido-1-fluoro-2-nitrobenzene
28166-06-5 95%
1.0g
$901.0 2023-02-28
Enamine
EN300-247875-10g
4-azido-1-fluoro-2-nitrobenzene
28166-06-5 95%
10g
$2790.0 2023-09-15

2-Nitro-4-azidofluorobenzene Related Literature

Additional information on 2-Nitro-4-azidofluorobenzene

Recent Advances in the Application of 2-Nitro-4-azidofluorobenzene (CAS: 28166-06-5) in Chemical Biology and Pharmaceutical Research

2-Nitro-4-azidofluorobenzene (CAS: 28166-06-5) is a versatile chemical reagent widely used in chemical biology and pharmaceutical research due to its unique photoreactive properties. This compound, characterized by its nitro and azido functional groups, serves as a critical tool for photoaffinity labeling, a technique employed to study protein-ligand interactions and identify binding sites. Recent studies have highlighted its potential in drug discovery, proteomics, and the development of novel therapeutic agents.

One of the most significant advancements in the application of 2-Nitro-4-azidofluorobenzene is its role in the development of covalent inhibitors. Researchers have utilized this compound to design probes that selectively target and modify specific amino acid residues in proteins, enabling the study of enzyme mechanisms and the identification of druggable sites. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Nitro-4-azidofluorobenzene-derived probes in inhibiting key enzymes involved in cancer progression, offering new avenues for targeted therapy.

In addition to its use in covalent inhibitor design, 2-Nitro-4-azidofluorobenzene has been employed in the field of proteomics to map protein-protein interactions. A recent study in Nature Chemical Biology utilized this compound to crosslink interacting proteins upon UV irradiation, facilitating the identification of transient and weak interactions that are otherwise challenging to detect. This approach has provided valuable insights into cellular signaling pathways and the mechanisms underlying various diseases.

Another emerging application of 2-Nitro-4-azidofluorobenzene is in the development of photoactivatable drugs. By incorporating this compound into drug molecules, researchers can create prodrugs that are activated upon exposure to light, allowing for spatiotemporal control of drug activity. This strategy has shown promise in reducing off-target effects and improving therapeutic efficacy, particularly in the treatment of localized diseases such as skin disorders and certain cancers.

Despite its numerous advantages, the use of 2-Nitro-4-azidofluorobenzene is not without challenges. Issues such as nonspecific labeling and potential toxicity require careful optimization of experimental conditions. Recent efforts have focused on improving the selectivity and stability of azido-based probes, with modifications to the chemical structure of 2-Nitro-4-azidofluorobenzene being explored to enhance its performance in biological systems.

In conclusion, 2-Nitro-4-azidofluorobenzene (CAS: 28166-06-5) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications in covalent inhibitor design, proteomics, and photoactivatable drug development underscore its versatility and potential for advancing our understanding of biological systems and discovering new therapeutics. Future research will likely focus on addressing current limitations and expanding the scope of its applications, further solidifying its role in the field.

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Amadis Chemical Company Limited
(CAS:28166-06-5)2-Nitro-4-azidofluorobenzene
A1148468
Purity:99%
Quantity:100mg
Price ($):319.0